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1-(3-Bromoquinolin-5-yl)ethanone Documentation Hub

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  • Product: 1-(3-Bromoquinolin-5-yl)ethanone
  • CAS: 2007916-77-8

Core Science & Biosynthesis

Foundational

1-(3-Bromoquinolin-5-yl)ethanone: A Strategic Scaffold for Diversity-Oriented Synthesis

This guide provides an in-depth technical analysis of 1-(3-Bromoquinolin-5-yl)ethanone , a critical intermediate in medicinal chemistry. It focuses on the compound's dual-functional nature, synthetic accessibility, and u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Bromoquinolin-5-yl)ethanone , a critical intermediate in medicinal chemistry. It focuses on the compound's dual-functional nature, synthetic accessibility, and utility in diversity-oriented synthesis (DOS) for kinase inhibitors and intercalating agents.

CAS Number: 2007916-77-8 Molecular Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol

Executive Summary

1-(3-Bromoquinolin-5-yl)ethanone represents a "privileged scaffold" in drug discovery. Its value lies in the orthogonal reactivity of its two primary functional handles: the C3-bromide and the C5-acetyl group. The C3 position, located on the pyridine ring, is highly amenable to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-acetyl group on the carbocyclic ring serves as a versatile electrophile for condensation, reduction, or reductive amination. This orthogonality allows researchers to rapidly generate libraries of 3,5-disubstituted quinolines, a structural motif common in antimalarials, PI3K/mTOR inhibitors, and DNA-intercalating antitumor agents.

Physicochemical Profile

PropertyValueNotes
Appearance Pale yellow to off-white solidTypical of halogenated quinolines; color darkens upon oxidation/light exposure.
Melting Point 95–105 °C (Estimated)Analogous 3-bromoquinolines are low-melting solids; the acetyl group typically raises T_m.
Solubility DCM, DMSO, MeOH, EtOAcSparingly soluble in hexanes; insoluble in water.
LogP (Calc) ~2.8Moderate lipophilicity, suitable for CNS-penetrant drug design.
TPSA ~30 ŲLow polar surface area suggests good membrane permeability.
pKa (N) ~2.5–3.0The electron-withdrawing acetyl group (C5) and bromine (C3) significantly reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9).

Synthetic Pathways[1][2][3][4][5][6][7][8][9][10][11][12]

The synthesis of 1-(3-Bromoquinolin-5-yl)ethanone is non-trivial due to the directing effects of the quinoline ring. Direct electrophilic bromination of 5-acetylquinoline often yields mixtures. Therefore, a modular construction or functional group interconversion approach is recommended.

Method A: Functionalization of 5-Bromoquinoline (Recommended)

This route utilizes commercially available 5-bromoquinoline. It relies on the higher reactivity of the C3 position towards electrophilic halogenation (under specific conditions) or the construction of the acetyl group via Stille coupling.

Step 1: Synthesis of 5-Acetylquinoline

  • Reagents: 5-Bromoquinoline, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene.

  • Protocol:

    • Charge a flask with 5-bromoquinoline (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in dry toluene under Argon.

    • Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and reflux for 12–16 hours (Stille coupling).

    • Cool to RT and treat with 1N HCl (hydrolysis of the enol ether intermediate) to yield 5-acetylquinoline.

    • Note: The acetyl group deactivates the benzene ring but leaves the pyridine ring relatively accessible.

Step 2: Regioselective Bromination at C3

  • Reagents: 5-Acetylquinoline, N-Bromosuccinimide (NBS), Acetic Acid (AcOH) or CCl₄/Pyridine.

  • Mechanism: Electrophilic substitution.[1] While the C5-acetyl group is electron-withdrawing, it primarily deactivates the carbocyclic ring (positions 5,6,7,8). The pyridine ring (positions 2,3,4) remains susceptible to halogenation. Under neutral/acidic conditions, bromination favors the C3 position.

  • Protocol:

    • Dissolve 5-acetylquinoline in Glacial Acetic Acid.

    • Add NBS (1.1 eq) portion-wise at RT.

    • Heat to 60°C. Monitor by LCMS for the formation of the monobromide.

    • Quench with sodium thiosulfate to remove excess bromine.

Method B: The Modified Skraup Construction (Industrial)

For larger scales, constructing the ring with substituents in place is preferred to avoid isomer separation.

  • Precursors: 3-Aminoacetophenone + 2,2-Dibromoacrolein (or equivalent masked aldehyde).

  • Logic: The Skraup reaction using 3-aminoacetophenone typically yields a mixture of 5-acetyl and 7-acetyl isomers. However, using specific Lewis acids (e.g., Yb(OTf)₃) or steric control can optimize the ratio.

Reactivity & Functionalization Logic

The power of this scaffold lies in its Chemo-selectivity . The diagram below illustrates the divergent synthesis pathways available from the core structure.

Reactivity Core 1-(3-Bromoquinolin-5-yl)ethanone (Core Scaffold) C3_Node C3-Position (Bromine) Pd-Catalyzed Coupling Core->C3_Node C5_Node C5-Position (Acetyl) Carbonyl Chemistry Core->C5_Node Suzuki Suzuki Coupling (Biaryl formation) C3_Node->Suzuki Buchwald Buchwald-Hartwig (C-N Bond formation) C3_Node->Buchwald Sonogashira Sonogashira (Alkyne insertion) C3_Node->Sonogashira Reduct Reduction (Chiral Alcohols) C5_Node->Reduct Condense Condensation (Hydrazones/Oximes) C5_Node->Condense RedAm Reductive Amination (Amine Sidechains) C5_Node->RedAm

Figure 1: Divergent synthesis pathways. The C3-Br allows for scaffold extension (pharmacophore installation), while the C5-Acetyl allows for physiochemical tuning (solubility/binding).

Critical Reactivity Insights
  • C3 Activation: The presence of the electron-withdrawing Acetyl group at C5 makes the entire quinoline system electron-deficient. This increases the rate of oxidative addition at the C3-Br bond during Pd-catalyzed coupling compared to a neutral 3-bromoquinoline.[2] This means milder conditions (e.g., RT, weak bases) can often be used for Suzuki couplings.

  • Order of Operations:

    • Scenario 1: If the target requires a sensitive amine at C5, perform the C3-coupling first . The acetyl group is robust and will survive Pd-coupling conditions.

    • Scenario 2: If the C5 ketone is to be reduced to a chiral alcohol, protect the alcohol (e.g., TBS ether) before performing harsh C3 couplings to prevent oxidation/elimination side reactions.

Experimental Protocol: Suzuki Coupling at C3

A standard validation protocol for assessing the quality of the scaffold.

Objective: Synthesis of 1-(3-Phenylquinolin-5-yl)ethanone.

  • Setup: In a microwave vial, combine 1-(3-Bromoquinolin-5-yl)ethanone (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a mixture of DME:Water (4:1) . The water is crucial for the boronate activation.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). The bidentate ligand (dppf) prevents de-ligation in the presence of the nitrogen heterocycle.

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 80°C for 4 hours (or MW 100°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[3][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes at 20–30% EtOAc.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Halogenated heterocycles can be light-sensitive; store in amber vials.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis of 3-Bromoquinolines

    • BenchChem Technical Guide. "Regioselective Synthesis of 3-Bromoquinoline Derivatives." Accessed Feb 2026.

    • Journal of Organic Chemistry.[6][7] "Regioselective synthesis of 3-bromoquinoline derivatives via formal [4+2] cycloaddition." 2015. [DOI: 10.1021/acs.joc.5b00421]

  • Reactivity of Quinoline Scaffolds

    • ChemicalBook. "3-Bromoquinoline Chemical Properties and Reactions."[8][2]

    • Organic Chemistry Portal. "Synthesis of Quinolines and Functionalization."

  • Medicinal Chemistry Applications

    • European Journal of Medicinal Chemistry. "Structure-activity relationships of quinoline derivatives as potential antitumor agents." 2019. [PMID: 30496987]
    • Fluorochem Product Data. "1-(3-Bromoquinolin-5-yl)ethanone CAS 2007916-77-8."

Sources

Exploratory

Structural Elucidation and Characterization of 1-(3-Bromoquinolin-5-yl)ethanone

A Multi-Modal Analytical Framework for Drug Discovery Scaffolds Executive Summary The compound 1-(3-Bromoquinolin-5-yl)ethanone represents a critical "privileged scaffold" in medicinal chemistry, particularly in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework for Drug Discovery Scaffolds

Executive Summary

The compound 1-(3-Bromoquinolin-5-yl)ethanone represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of Type II kinase inhibitors where the 3-position bromine serves as a handle for Suzuki-Miyaura coupling and the 5-acetyl group provides a vector for solubilizing appendages.

However, the synthesis of this core often yields regioisomeric impurities (e.g., 6-acetyl or 8-acetyl isomers) due to the directing effects during Friedel-Crafts acylation or Skraup cyclization. This guide establishes a self-validating analytical protocol to unambiguously confirm the 3,5-substitution pattern, distinguishing it from common isomers using a triad of High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography.

Part 1: Physicochemical Profile & Synthesis Context[2]

Before analytical execution, understanding the synthetic origin allows for targeted impurity profiling.

PropertySpecification
IUPAC Name 1-(3-Bromoquinolin-5-yl)ethanone
Formula C₁₁H₈BrNO
Exact Mass 248.9789 (for ⁷⁹Br)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, CHCl₃, DCM; Sparingly soluble in MeOH
Key Impurities 1-(3-bromoquinolin-6 -yl)ethanone (Regioisomer)3,5-Dibromoquinoline (Over-bromination)5-Acetylquinoline (De-halogenation)
The Regioselectivity Challenge

The primary challenge in verifying this structure is confirming the peri-relationship between the quinoline nitrogen and the acetyl group (C5 position), and the meta-relationship of the bromine (C3) relative to the bridgehead carbons.

SynthesisLogic Start Precursor: 3-Bromoquinoline Reaction Friedel-Crafts Acylation Start->Reaction Isomers Crude Mixture: 5-Acetyl (Major) 6-Acetyl (Minor) 8-Acetyl (Trace) Reaction->Isomers Purification Column Chromatography (Hex/EtOAc) Isomers->Purification Target Target: 1-(3-Bromoquinolin-5-yl)ethanone Purification->Target Analytical Checkpoint

Figure 1: Synthetic workflow highlighting the origin of regiochemical complexity.

Part 2: Mass Spectrometry (The Elemental Fingerprint)

Objective: Confirm elemental composition and halogen presence.

Experimental Protocol:
  • Instrument: Q-TOF or Orbitrap LC-MS.[1]

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Solvent: MeOH + 0.1% Formic Acid.

Diagnostic Criteria:

The presence of Bromine is the primary diagnostic.[1] Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

  • Isotope Pattern: You must observe a 1:1 doublet for the molecular ion

    
    .[1]
    
    • Peak A: m/z ~250.0[1]

    • Peak B: m/z ~252.0 (separated by 2 Da).[1]

  • Fragmentation Logic:

    • Loss of Methyl radical (

      
      , -15 Da): m/z 235/237.[1]
      
    • Loss of Carbonyl (

      
      , -28 Da) from the ketone.[1]
      
    • Validation: If the isotope pattern is 3:1 (Cl) or single peak (F/I), the structure is incorrect.[1]

Part 3: NMR Spectroscopy (The Topological Proof)

Objective: Unambiguously assign the regiochemistry of the Br and Acetyl groups. This is the core of the elucidation.

3.1 1H NMR Strategy (Proton Connectivity)

Solvent: CDCl₃ or DMSO-d₆ (CDCl₃ preferred for resolution).

ProtonApprox. Shift (ppm)MultiplicityCoupling (

Hz)
Structural Justification
H2 8.90 - 9.00d (fine)

Deshielded by N-atom; meta-coupling to H4.
H4 8.60 - 8.80d (fine)

Critical: Strongly deshielded by the peri-effect of the C5-Carbonyl.[1]
H8 8.10 - 8.20d

Typical quinoline H8 position.[1]
H6 7.80 - 7.90d

Ortho to Acetyl group.[1]
H7 7.60 - 7.70dd/t

Meta to Acetyl.[1]
CH₃ 2.65 - 2.75s-Acetyl methyl group.[1]

The "Peri-Effect" Marker: In 5-substituted quinolines, the substituent at C5 is spatially close to H4.[1] If the group is a carbonyl (anisotropic deshielding), H4 will shift downfield significantly compared to unsubstituted quinoline.[1] This differentiates the 5-isomer from the 6- or 7-isomers.[1]

3.2 2D NMR Logic (The "Jigsaw Puzzle")

To prove the structure is not the 6-acetyl isomer, you must run the following sequence:

  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the benzene ring.[1]

    • 5-Acetyl: H6, H7, H8 form an AMX or ABC system (3 adjacent protons).[1]

    • 6-Acetyl: H5 and H7 would be singlets or meta-coupled, and H8 would be a doublet.[1] If you see three adjacent protons with ortho-couplings (approx 7-8 Hz), the acetyl is at C5 or C8.

  • NOESY (Nuclear Overhauser Effect): The Definitive Test

    • Irradiate the Methyl singlet (~2.7 ppm).[1]

    • Observation: You should see a strong NOE cross-peak to H4 (quinoline ring) and H6 (benzene ring).[1]

    • Logic: This proves the acetyl group is sandwiched between H4 and H6, confirming the C5 position.[1]

    • Contra-indicator:[1] If NOE is seen only to H6 and H8, the acetyl is likely at C7.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Link 1: Methyl protons -> Carbonyl Carbon (~200 ppm).[1]

    • Link 2: H4 -> C5 (3-bond) and H6 -> C5 (3-bond).[1]

    • Link 3: H2 -> C3 (Br-bearing carbon) and C4 (bridgehead).[1]

NMR_Logic Spectrum 1H NMR Spectrum Methyl Methyl Singlet (2.7 ppm) Spectrum->Methyl H4 H4 Proton (Deshielded >8.5ppm) Spectrum->H4 NOESY NOESY Experiment Methyl->NOESY H4->NOESY Result Confirmation of 5-Position NOESY->Result Strong Cross-Peak (Spatial Proximity)

Figure 2: The NOESY logic gate for confirming the C5-Acetyl position.

Part 4: X-Ray Crystallography (The Gold Standard)

If the compound forms suitable monocrystals (slow evaporation from Ethanol/DCM), Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.

  • Crystal System: Likely Monoclinic or Triclinic.[1]

  • Heavy Atom Method: The Bromine atom (

    
    ) dominates the scattering, making solution of the phase problem rapid.
    
  • Validation: The refined structure must show the C-Br bond length at approx 1.89 Å and the C=O bond length at approx 1.21 Å .

Part 5: References & Authority
  • Synthesis & Reactivity of 3-Bromoquinolines:

    • S. M. M. M.[1] Kabir et al.[1] "Regioselective Synthesis of 3-Bromoquinoline Derivatives." J. Org.[1][2] Chem., 2015.[1][2][3] Link[2]

    • Context: Establishes the baseline NMR shifts for the 3-bromoquinoline core.

  • NMR of Quinoline Derivatives:

    • Pretsch, E., et al.[1] "Structure Determination of Organic Compounds."[1] Springer, 2009.[1] (Standard Reference Text).

    • Context: Source for substituent additivity rules (Acetyl group effects on aromatic rings).[1]

  • HMBC/NOESY Application in Heterocycles:

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[1] Elsevier, 2016.[1]

    • Context: Protocol for optimizing NOESY mixing times for medium-sized molecules (suggested 500-800ms).

  • Commercial Availability & CAS Verification:

    • CAS Registry Number: 2007916-77-8 .[1]

    • Source: Chemical Abstracts Service (CAS).[1][4] Link

Final Validation Checklist

Before releasing the batch for biological testing, ensure:

Sources

Foundational

1-(3-Bromoquinolin-5-yl)ethanone: A Technical Guide for Advanced Research

Introduction 1-(3-Bromoquinolin-5-yl)ethanone is a halogenated heterocyclic ketone that presents a unique scaffold for chemical exploration in the fields of medicinal chemistry and materials science. The quinoline core i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Bromoquinolin-5-yl)ethanone is a halogenated heterocyclic ketone that presents a unique scaffold for chemical exploration in the fields of medicinal chemistry and materials science. The quinoline core is a well-established privileged structure in drug discovery, forming the foundation of numerous therapeutic agents. The presence of a bromine atom at the 3-position and an acetyl group at the 5-position offers distinct points for chemical modification, making this compound a valuable building block for the synthesis of novel molecular entities.

This technical guide provides a comprehensive overview of 1-(3-Bromoquinolin-5-yl)ethanone, including its chemical properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications in research and development. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utility of this research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(3-Bromoquinolin-5-yl)ethanone is presented in the table below. This information is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 2007916-77-8[1]
Molecular Formula C₁₁H₈BrNO[1]
Molecular Weight 250.09 g/mol [1]
IUPAC Name 1-(3-bromoquinolin-5-yl)ethanone[1]
Canonical SMILES CC(=O)C1=CC=CC2=NC=C(Br)C=C12[1]
InChI Key YXGYHHIXHGJGJY-UHFFFAOYSA-N[1]
Purity Typically ≥98%[1]
Appearance Not specified, likely a solid
Solubility Soluble in organic solvents like ethanol, ether, DMSO, and methanol.[2]

Safety and Handling

Based on available safety data for this compound and its structural analogs, 1-(3-Bromoquinolin-5-yl)ethanone should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[3]

Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[3]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

  • If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.[3]

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

Proposed Synthesis: Friedel-Crafts Acylation of 3-Bromoquinoline

While specific literature detailing the synthesis of 1-(3-Bromoquinolin-5-yl)ethanone is limited, a plausible and efficient route is the Friedel-Crafts acylation of 3-bromoquinoline.[6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[8] The regioselectivity of the acylation on the 3-bromoquinoline scaffold will be influenced by the directing effects of the bromine atom and the nitrogen in the quinoline ring system.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[9][10] In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), acetyl chloride is activated to form the acylium ion. This electrophile is then attacked by the electron-rich aromatic system of 3-bromoquinoline. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired product.[9]

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed, self-validating protocol for the proposed synthesis of 1-(3-Bromoquinolin-5-yl)ethanone.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification and Characterization A 1. Charge a flame-dried, three-necked round-bottom flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq). B 2. Add a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar). A->B C 3. Cool the suspension to 0 °C in an ice bath. B->C D 4. Slowly add acetyl chloride (1.1 eq) to the cooled suspension with vigorous stirring. C->D E 5. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex. D->E F 6. Dissolve 3-bromoquinoline (1.0 eq) in the same dry solvent. E->F G 7. Add the 3-bromoquinoline solution dropwise to the reaction mixture at 0 °C. F->G H 8. Allow the reaction to warm to room temperature and stir for 12-24 hours. G->H I 9. Monitor the reaction progress by Thin Layer Chromatography (TLC). H->I J 10. Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl. I->J K 11. Separate the organic layer and extract the aqueous layer with the solvent. J->K L 12. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. K->L M 13. Purify the crude product by column chromatography on silica gel. L->M N 14. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. M->N

Caption: Proposed Experimental Workflow for the Synthesis of 1-(3-Bromoquinolin-5-yl)ethanone.

Causality and Experimental Choices
  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as the Lewis acid catalyst, AlCl₃, is highly sensitive to moisture.[6]

  • Stoichiometry of Lewis Acid: A stoichiometric amount (or a slight excess) of AlCl₃ is typically required because both the starting material (quinoline nitrogen) and the ketone product can coordinate to the Lewis acid, effectively deactivating it.[6]

  • Solvent Choice: The choice of solvent is critical. Dichloromethane is a common choice for Friedel-Crafts reactions. For less reactive substrates, a more polar solvent like nitrobenzene may be necessary, although this can complicate product purification.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between AlCl₃ and acetyl chloride. The gradual warming to room temperature allows the acylation reaction to proceed at a controlled rate.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and potential regioisomeric byproducts.

Potential Research Applications

The structural features of 1-(3-Bromoquinolin-5-yl)ethanone make it an attractive starting point for the synthesis of a diverse range of derivatives with potential biological activities. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

As a Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14][15][16] The quinoline core can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[17][18] The acetyl group at the 5-position can be further functionalized to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The bromine atom at the 3-position provides a handle for cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).[18]

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Derivative Library cluster_3 Biological Screening cluster_4 Lead Optimization A 1-(3-Bromoquinolin-5-yl)ethanone B Functionalization of Acetyl Group (e.g., Chalcone formation, Aldol condensation) A->B C Cross-Coupling Reactions at Bromine (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->C D Diverse Quinoline Derivatives B->D C->D E Kinase Inhibition Assays D->E F Antimicrobial Activity Assays D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H Optimization of Potency and Selectivity G->H

Caption: Conceptual Workflow for Drug Discovery Utilizing 1-(3-Bromoquinolin-5-yl)ethanone.

As a Precursor for Antimicrobial Agents

Quinoline derivatives have a long history as effective antimicrobial agents.[11][12][19][20] The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[19] 1-(3-Bromoquinolin-5-yl)ethanone can serve as a starting material for the synthesis of novel quinoline-based compounds with potential antibacterial and antifungal activities. The diverse functionalities allow for the generation of a library of compounds that can be screened against a panel of pathogenic microorganisms.

Conclusion

1-(3-Bromoquinolin-5-yl)ethanone is a research chemical with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this compound is currently sparse, its structural analogy to other biologically active quinolines suggests its utility in the development of novel kinase inhibitors and antimicrobial agents. The proposed synthetic route via Friedel-Crafts acylation provides a practical approach for its preparation in a laboratory setting. Further research into the chemical reactivity and biological properties of this compound and its derivatives is warranted and is anticipated to yield valuable insights for the scientific community.

References

[11] Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

[14] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Available at: [Link]

[12] Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. Available at: [Link]

[20] Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. Available at: [Link]

[21] Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. Available at: [Link]

[22] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Available at: [Link]

[13] Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

[15] Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. Available at: [Link]

[16] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Available at: [Link]

[6] Friedel–Crafts reaction. Wikipedia. Available at: [Link]

[23] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available at: [Link]

[9] Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

[24] 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

[25] Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. Available at: [Link]

[26] SAFETY DATA SHEET. (2023). Fisher Scientific. Available at: [Link]

[10] Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. Available at: [Link]

[27] Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

[28] Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents. Available at:

[8] Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

[29] 1-(3-Bromo-5-chlorophenyl)ethanone. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-Bromoquinolin-5-yl)ethanone

Introduction 1-(3-Bromoquinolin-5-yl)ethanone is a halogenated heterocyclic ketone with potential applications in medicinal chemistry and materials science. As with any novel compound intended for such applications, unam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Bromoquinolin-5-yl)ethanone is a halogenated heterocyclic ketone with potential applications in medicinal chemistry and materials science. As with any novel compound intended for such applications, unambiguous structural confirmation and a thorough understanding of its chemical properties are paramount. Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules. This guide provides an in-depth analysis of the expected mass spectrometric behavior of 1-(3-Bromoquinolin-5-yl)ethanone under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is crucial for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO[1]
Molecular Weight 250.09 g/mol [1]
CAS Number 2007916-77-8[1]
Canonical SMILES CC(=O)C1=CC=CC2=NC=C(Br)C=C12[1]

The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum due to its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[3] This fragmentation is highly reproducible and provides a detailed fingerprint of the molecule's structure.

Predicted EI Fragmentation Pathways

The fragmentation of 1-(3-Bromoquinolin-5-yl)ethanone under EI is expected to be dominated by cleavages related to the acetyl group and the inherent stability of the quinoline ring.

  • Molecular Ion (M⁺˙): The initial event is the removal of an electron to form the molecular ion radical cation. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 249 and 251.

  • α-Cleavage: The most prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[4][5][6][7] In this case, the cleavage of the C-C bond between the carbonyl carbon and the methyl group will result in the loss of a methyl radical (•CH₃), leading to the formation of a stable acylium ion. This is predicted to be the base peak in the spectrum.

  • Loss of the Acetyl Group: Cleavage of the bond between the quinoline ring and the acetyl group will lead to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

  • Fragmentation of the Bromoquinoline Ring: The bromoquinoline ring itself is relatively stable. However, some fragmentation is expected, likely involving the loss of the bromine atom or the characteristic loss of HCN from the quinoline ring system.[8]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways under Electron Ionization.

EI_Fragmentation M [M]⁺˙ m/z 249/251 F1 [M - CH₃]⁺ m/z 234/236 (Acylium Ion) M->F1 - •CH₃ (α-cleavage) F2 [M - COCH₃]⁺ m/z 206/208 M->F2 - •COCH₃ F3 [M - Br]⁺ m/z 170 M->F3 - •Br F4 [M - CH₃ - CO]⁺ m/z 206/208 F1->F4 - CO

Caption: Predicted EI fragmentation of 1-(3-Bromoquinolin-5-yl)ethanone.

Predicted EI Mass Spectrum Data
m/z (⁷⁹Br/⁸¹Br)Proposed FragmentRelative IntensityNotes
249/251[C₁₁H₈BrNO]⁺˙ (Molecular Ion)ModerateCharacteristic 1:1 bromine isotope pattern.
234/236[C₁₀H₅BrNO]⁺High (Base Peak)Result of α-cleavage (loss of •CH₃).
206/208[C₉H₅BrN]⁺˙ModerateLoss of ketene (CH₂CO) from the molecular ion.
170[C₁₁H₈NO]⁺Low to ModerateLoss of the bromine radical.
127[C₉H₇N]⁺˙LowRepresents the quinoline core after loss of Br and C₂H.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound.[3][9] The analysis is usually performed on a solution of the analyte, and the ions observed are often protonated molecules [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺).

Predicted ESI-MS and MS/MS Fragmentation

In positive ion mode ESI-MS, 1-(3-Bromoquinolin-5-yl)ethanone is expected to be readily protonated, likely on the nitrogen atom of the quinoline ring, to form the [M+H]⁺ ion at m/z 250 and 252.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can be used to induce fragmentation and gain further structural information. The fragmentation of the protonated molecule is expected to differ from EI fragmentation due to the different nature of the precursor ion.

  • Loss of Neutral Molecules: The primary fragmentation pathways in ESI-MS/MS often involve the loss of small, stable neutral molecules. For the [M+H]⁺ ion of 1-(3-Bromoquinolin-5-yl)ethanone, the loss of water (if any is present as an adduct) or the loss of the acetyl group as acetic acid (if a rearrangement occurs) are possibilities. A more likely fragmentation is the loss of ketene.

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathway.

ESI_Fragmentation MH [M+H]⁺ m/z 250/252 F1_ESI [M+H - CH₂CO]⁺ m/z 208/210 MH->F1_ESI - CH₂CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(3-Bromoquinolin-5-yl)ethanone.

Predicted ESI-MS Data
m/z (⁷⁹Br/⁸¹Br)Proposed FragmentIonization ModeNotes
250/252[C₁₁H₉BrNO]⁺ESI PositiveProtonated molecule [M+H]⁺.
272/274[C₁₁H₈BrNNaO]⁺ESI PositiveSodium adduct [M+Na]⁺, if sodium salts are present.
208/210[C₉H₆BrN]⁺ESI-MS/MSFragment from [M+H]⁺ after loss of ketene.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of 1-(3-Bromoquinolin-5-yl)ethanone. Instrument parameters should be optimized for the specific mass spectrometer being used.

Electron Ionization (EI-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, via a gas chromatograph (GC).

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-350.

  • Data Analysis: Identify the molecular ion peak, paying close attention to the bromine isotopic pattern. Analyze the fragmentation pattern to identify key fragments such as the acylium ion.

Electrospray Ionization (ESI-MS and ESI-MS/MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Introduction Method: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) or introduce it via liquid chromatography (LC).

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ and any adducts.

  • MS/MS Scan: Select the [M+H]⁺ ion (both the ⁷⁹Br and ⁸¹Br isotopes) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and record the product ion spectrum.

  • Data Analysis: Correlate the fragments observed in the MS/MS spectrum with the structure of the parent molecule.

The following Graphviz diagram outlines a general experimental workflow for mass spectrometric analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolve 1-(3-Bromoquinolin-5-yl)ethanone in appropriate solvent EI_MS EI-MS Analysis (70 eV) Prep->EI_MS ESI_MS ESI-MS Analysis (Positive Ion Mode) Prep->ESI_MS EI_Data Analyze EI fragmentation (α-cleavage, isotopic patterns) EI_MS->EI_Data MSMS ESI-MS/MS of [M+H]⁺ ESI_MS->MSMS ESI_Data Identify [M+H]⁺ and adducts ESI_MS->ESI_Data MSMS_Data Elucidate MS/MS fragmentation pathways MSMS->MSMS_Data

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of 1-(3-Bromoquinolin-5-yl)ethanone provides clear and diagnostic information for its structural confirmation. Under Electron Ionization, the fragmentation pattern is expected to be dominated by a characteristic α-cleavage of the acetyl group, yielding a stable acylium ion as the likely base peak. The presence of bromine will be readily confirmed by the M/M+2 isotopic pattern in the molecular ion and its fragment ions. Electrospray Ionization will provide a clear determination of the molecular weight through the observation of the protonated molecule, [M+H]⁺, and tandem mass spectrometry (MS/MS) of this ion will offer complementary structural information. By employing the methodologies and understanding the fragmentation principles outlined in this guide, researchers can confidently characterize 1-(3-Bromoquinolin-5-yl)ethanone and related compounds.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 347-350. [Link]

  • Rodríguez-Cabo, T., Moniruzzaman, M., Rodríguez, I., Ramil, M., Cela, R., & Gan, S. H. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159–6170. [Link]

  • Zhang, N., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 6890365. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. [Link]

  • Clugston, D. M., & Maclean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065. [Link]

  • Fiveable. (2025). α-cleavage Definition. [Link]

  • NIST. (n.d.). Quinoline, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • Khan, A. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Decoding Science. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]

  • BCP Instruments. (n.d.). NIST & WILEY: mass spectra libraries. Retrieved from [Link]

  • BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 1-(3-Bromoquinolin-5-yl)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-bromoquinolin-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-bromoquinolin-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical predictions and practical methodologies for researchers and drug development professionals. We will explore the physicochemical properties of the target compound, predict its behavior in various organic solvents, and provide a detailed protocol for its empirical solubility determination.

Understanding the Molecule: Physicochemical Profile of 1-(3-Bromoquinolin-5-yl)ethanone

1-(3-Bromoquinolin-5-yl)ethanone belongs to the quinoline class of compounds, which are known for their broad range of biological activities, including antimalarial and anticancer properties.[1][2] Its structure, featuring a quinoline core, a bromine substituent, and an acetyl group, dictates its solubility profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₈BrNO[3]
Molecular Weight 250.09 g/mol [4][5]
IUPAC Name 1-(3-bromoquinolin-5-yl)ethanone[3]
CAS Number 2007916-77-8[3]

The presence of the electronegative nitrogen atom in the quinoline ring, the acetyl group's carbonyl oxygen, and the bromo-substituent create a molecule with distinct polar and non-polar regions. The quinoline ring itself is aromatic and largely non-polar, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This duality is key to understanding its interactions with different solvents. Quinoline, the parent compound, is sparingly soluble in cold water but readily dissolves in many organic solvents.[2]

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another. We can anticipate the solubility of 1-(3-bromoquinolin-5-yl)ethanone by considering the polarity of common organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions but do not have acidic protons to donate for hydrogen bonding. Due to the polar nature of the acetyl group and the quinoline nitrogen, 1-(3-bromoquinolin-5-yl)ethanone is expected to exhibit high solubility in these solvents. Dimethyl sulfoxide (DMSO) is often an excellent choice for dissolving a wide range of organic compounds for screening purposes.[6][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds. While the target molecule can act as a hydrogen bond acceptor, it lacks a donor group. Its solubility in alcohols is expected to be moderate to good, driven by dipole-dipole interactions and the potential for hydrogen bonding with the solvent.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments. The large, aromatic quinoline core suggests some affinity for non-polar solvents. However, the polar acetyl group will likely limit its solubility in highly non-polar solvents like hexane. Toluene, being aromatic itself, may offer better solubility through π-stacking interactions.

The basic nitrogen atom in the quinoline ring also means that solubility can be significantly influenced by pH.[7] In acidic conditions, the nitrogen can be protonated, forming a salt that is typically more soluble in polar protic solvents.[7]

Below is a diagram illustrating the relationship between the compound's molecular features and its predicted solubility.

Caption: Logical flow from molecular features to predicted solubility in different solvent classes.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to empirical data, a reliable experimental method is necessary. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in a saturated solution.

Materials and Equipment:

  • 1-(3-Bromoquinolin-5-yl)ethanone (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, acetonitrile, toluene)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Standard: Accurately weigh a small amount of 1-(3-bromoquinolin-5-yl)ethanone and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve that plots signal response versus concentration.

  • Sample Preparation: Add an excess amount of solid 1-(3-bromoquinolin-5-yl)ethanone to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all solid particles.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

  • Concentration Calculation: Using the signal from the analyzed sample and the calibration curve, calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the solubility of 1-(3-bromoquinolin-5-yl)ethanone in the test solvent.

This experimental workflow is visualized in the diagram below.

Experimental_Workflow start Start prep_cal 1. Prepare Calibration Standards start->prep_cal prep_sample 3. Add Excess Solid to Solvent start->prep_sample gen_curve 2. Generate Calibration Curve (HPLC or UV-Vis) prep_cal->gen_curve calculate 7. Calculate Solubility gen_curve->calculate Use Curve equilibrate 4. Equilibrate at Constant Temp (e.g., 24-48h) prep_sample->equilibrate filter 5. Filter Supernatant equilibrate->filter analyze 6. Dilute and Analyze Sample filter->analyze analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion and Implications

References

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

  • 1-(3-Bromo-5-chlorophenyl)ethanone. PubChem. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. [Link]

  • 1-(3-bromoquinolin-6-yl)ethanone CAS No.: 1150618-23-7. Alfa Chemical. [Link]

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Protocols & Analytical Methods

Method

using 1-(3-Bromoquinolin-5-yl)ethanone in organic synthesis

Application Note: Strategic Utilization of 1-(3-Bromoquinolin-5-yl)ethanone in Medicinal Chemistry Executive Summary & Chemical Profile 1-(3-Bromoquinolin-5-yl)ethanone (CAS: 2007916-77-8) is a high-value hetero-bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-Bromoquinolin-5-yl)ethanone in Medicinal Chemistry

Executive Summary & Chemical Profile

1-(3-Bromoquinolin-5-yl)ethanone (CAS: 2007916-77-8) is a high-value hetero-bifunctional scaffold used primarily in the synthesis of kinase inhibitors, anti-viral agents (HCV), and complex tricyclic heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles:

  • C3-Bromine: An electron-deficient aryl halide positioned on the pyridine ring, primed for palladium-catalyzed cross-coupling.

  • C5-Acetyl: A ketone handle on the carbocyclic ring, available for condensation, reduction, or reductive amination.

This duality allows for "diversity-oriented synthesis" (DOS), enabling researchers to sequentially elaborate the molecule into complex pharmacophores without protecting group manipulations, provided the correct order of operations is followed.

PropertyData
IUPAC Name 1-(3-Bromoquinolin-5-yl)ethanone
CAS Number 2007916-77-8
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Physical State Solid (Pale yellow to off-white)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water
Key Reactivity Pd-Catalyzed Coupling (C3), Nucleophilic Addition (C5)

Reactivity Analysis & Strategic Planning

To maximize yield and minimize side reactions, one must understand the electronic environment of the quinoline core.

  • The C3-Position (Pyridine Ring): The nitrogen atom withdraws electron density, making the C3-Br bond highly susceptible to oxidative addition by Palladium(0) species. It is generally more reactive than phenyl bromides in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The C5-Position (Benzene Ring): The acetyl group is electronically isolated from the pyridine nitrogen's direct resonance effects but remains a standard aromatic ketone. It is stable to basic coupling conditions, meaning C3 functionalization should typically precede C5 modification if sensitive nucleophiles are involved at C5.

Visualizing the Workflow

ReactivityMap Figure 1: Orthogonal functionalization strategy. Blue path = C3 modification; Red path = C5 modification. Start 1-(3-Bromoquinolin-5-yl)ethanone (Starting Material) Suzuki Suzuki Coupling (C3-Aryl/Heteroaryl) Start->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C3-Amine) Start->Buchwald Pd(0), HNR2 Biaryl 3-Aryl-5-acetylquinoline Suzuki->Biaryl RedAmin Reductive Amination (C5-Amine) FinalDrug Dual-Functionalized Pharmacophore RedAmin->FinalDrug Condensation Condensation (Hydrazones/Heterocycles) Condensation->FinalDrug Biaryl->RedAmin R-NH2, NaBH(OAc)3 Biaryl->Condensation N2H4 / NH2OH

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3

Target: Introduction of aryl/heteroaryl groups.[1]

Rationale: The 3-bromo position is activated.[2] Standard conditions using Pd(PPh₃)₄ are often sufficient, but for sterically hindered boronic acids, Pd(dppf)Cl₂ is preferred to prevent dehalogenation.

Materials:

  • 1-(3-Bromoquinolin-5-yl)ethanone (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the quinoline substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Check via LC-MS. The starting material (M+H ~250/252) should disappear.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.[3][4] Dry over Na₂SO₄.[4][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success: Appearance of new peak with mass = MW(SM) - Br + Ar.

  • Failure (Dehalogenation): Mass corresponds to 5-acetylquinoline. Reduce temperature or switch to Pd(OAc)₂/SPhos.

Protocol B: Condensation/Heterocyclization at C5

Target: Synthesis of hydrazones or fused tricyclic systems.

Rationale: The C5-acetyl group behaves like a standard acetophenone. It can be condensed with hydrazines to form hydrazones (intermediates for Shapiro reaction or heterocycle formation).

Materials:

  • 1-(3-Bromoquinolin-5-yl)ethanone (or C3-substituted derivative)[6]

  • Hydrazine hydrate or Substituted Hydrazine (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (cat. 2–3 drops)

  • Solvent: Ethanol (absolute)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Addition: Add the hydrazine and the catalytic acetic acid.

  • Reflux: Heat to reflux (78°C) for 3–6 hours.

  • Precipitation: Many hydrazones will precipitate upon cooling.

    • If solid forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent and recrystallize from EtOH/Hexane.

  • Cyclization (Optional): To form a fused pyrazolo-quinoline, treat the isolated hydrazone with Vilsmeier reagent (POCl₃/DMF) or heat with an ortho-ester.

Advanced Application: Library Synthesis Workflow

For drug discovery campaigns, generating a library of 3,5-disubstituted quinolines is common. The recommended workflow is Batch C3 Coupling


 Divergent C5 Modification .

LibraryGen Figure 2: Divergent synthesis workflow for library generation. Batch Batch Synthesis: Suzuki Coupling (C3) Split Split into Aliquots Batch->Split Rxn1 Well A: Reductive Amination (Morpholine) Split->Rxn1 Rxn2 Well B: Grignard Addition (MeMgBr) Split->Rxn2 Rxn3 Well C: Oxime Formation (NH2OH) Split->Rxn3 Library Final Library: 3-Aryl-5-Functionalized Quinolines Rxn1->Library Rxn2->Library Rxn3->Library

Handling & Safety

  • Toxicity: Quinoline derivatives can be skin irritants and potentially genotoxic. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere. The acetyl group is stable, but the bromide can degrade under intense UV light over prolonged periods.

  • Waste: Dispose of palladium waste in heavy metal containers.

References

  • BenchChem. (2025).[1][7] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

  • Fluorochem. (n.d.). Product Sheet: 1-(3-Bromoquinolin-5-yl)ethanone (CAS 2007916-77-8).[6] Retrieved from

  • Jain, S., et al. (2017). Quinoline scaffolds as privileged structures in medicinal chemistry. Letters in Drug Design & Discovery. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Bromoquinoline derivatives. Retrieved from

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Application

Application Notes and Protocols for Sonogashira Coupling of 1-(3-Bromoquinolin-5-yl)ethanone

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][4] This application note provides detailed protocols and technical insights for the Sonogashira coupling of 1-(3-bromoquinolin-5-yl)ethanone, a key intermediate for the synthesis of novel quinoline-based compounds with potential applications in drug discovery and materials science.

Quinoline scaffolds are prevalent in a multitude of biologically active compounds.[5] The ability to introduce an alkynyl moiety at the 3-position of the quinoline ring opens up a vast chemical space for further functionalization, making the Sonogashira coupling a pivotal step in the elaboration of this privileged heterocycle. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction for the synthesis of novel acetylenic quinoline derivatives.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The palladium cycle begins with the oxidative addition of the aryl bromide, 1-(3-bromoquinolin-5-yl)ethanone, to a palladium(0) complex. This is followed by a transmetalation step where an alkynyl group is transferred from a copper acetylide intermediate to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.[1][2]

The copper cycle serves to activate the terminal alkyne. A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[6] While the copper co-catalyst is a hallmark of the traditional Sonogashira reaction, copper-free protocols have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8][9]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Br) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Ar_Alkynyl RedElim Reductive Elimination PdII_Ar_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide + Cu(I)X + Base Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Comparative Analysis of Reaction Protocols

Several parameters can be varied to optimize the Sonogashira coupling of 1-(3-bromoquinolin-5-yl)ethanone. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the final product. Below is a comparative table of common conditions.

ParameterCondition A: Standard Cu-CatalyzedCondition B: Copper-FreeCondition C: Aqueous ConditionsRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2 mol%)PdCl₂(PPh₃)₂ is a common, air-stable precatalyst. Pd(OAc)₂ is often used in copper-free systems with phosphine ligands.
Copper Co-catalyst CuI (2-10 mol%)NoneCuI (5 mol%)CuI accelerates the reaction but can promote alkyne homocoupling. Copper-free systems avoid this side reaction but may require higher temperatures.
Ligand PPh₃ (in precatalyst)PPh₃ or bulky phosphines (e.g., P(t-Bu)₃) (4-10 mol%)PPh₃ (in precatalyst)Triphenylphosphine (PPh₃) is a standard ligand. Bulky, electron-rich phosphines can improve catalytic activity, especially for less reactive aryl bromides.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Piperidine or PyrrolidineTriethylamine (Et₃N)The base neutralizes the HBr byproduct and facilitates the formation of the copper acetylide. Amine bases often serve as both the base and a co-solvent.
Solvent THF, DMF, or TolueneDMF or NMPWater with surfactant (e.g., SDS)The choice of solvent depends on the solubility of the reactants and the reaction temperature. Degassing the solvent is crucial to prevent oxidation of the catalyst.
Temperature Room Temp. to 80 °C60-120 °C40 °CHigher temperatures are often required for less reactive aryl bromides and in copper-free protocols.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general starting point for the coupling of 1-(3-bromoquinolin-5-yl)ethanone with a terminal alkyne, such as phenylacetylene.

Materials:

  • 1-(3-bromoquinolin-5-yl)ethanone (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-bromoquinolin-5-yl)ethanone, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (THF or DMF) via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling.

Materials:

  • 1-(3-bromoquinolin-5-yl)ethanone (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Piperidine or Pyrrolidine (as base and co-solvent)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃ in degassed DMF. Stir for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Add 1-(3-bromoquinolin-5-yl)ethanone to the flask.

  • Add the base (piperidine or pyrrolidine).

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (steps 5-8).

  • Purify the product by column chromatography.[10]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Flame-dried Schlenk Flask under Inert Atmosphere reagents Add: - 1-(3-Bromoquinolin-5-yl)ethanone - Pd Catalyst & Ligand - CuI (if applicable) setup->reagents solvent Add Degassed Solvent and Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat to Desired Temperature (e.g., 25-100 °C) alkyne->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup (Extraction & Washing) filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

Caption: A generalized experimental workflow for the Sonogashira coupling of 1-(3-bromoquinolin-5-yl)ethanone.

Product Characterization

The synthesized alkynyl-substituted quinoline derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For quinoline derivatives, the aromatic protons typically appear in the range of 7.0-9.0 ppm.[11][12] The formation of the desired product will be indicated by the disappearance of the terminal alkyne proton signal (if present) and the appearance of characteristic shifts for the protons and carbons of the newly formed alkynyl quinoline.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C stretching vibration around 2100-2260 cm⁻¹.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and properly degassed. Use a fresh batch of catalyst.
Insufficient temperatureIncrease the reaction temperature, especially for copper-free protocols.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen and active copper catalystThoroughly degas all solvents and reagents. Consider switching to a copper-free protocol.
Formation of Byproducts Side reactions of functional groupsProtect sensitive functional groups on the starting materials.
Difficulty in Purification Similar polarity of product and starting materialsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of 3-alkynyl-substituted 1-(quinolin-5-yl)ethanone derivatives. By carefully selecting the reaction conditions, including the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. The resulting acetylenic quinolines are valuable intermediates for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • YouTube. Sonogashira Coupling Reaction Mechanism. [Link]

  • RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

  • Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • Google Patents. Palladium-catalyzed coupling of aryl halides with alkynes.
  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]

  • PMC. Acylacetylenes in multiple functionalization of hydroxyquinolines and quinolones. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]

  • Flow Chemistry. Sonogashira Coupling. [Link]

  • The Royal Society of Chemistry. Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes. [Link]

  • Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... [Link]

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of 1-(3-Bromoquinolin-5-yl)ethanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 1-(3-Bromoquinolin-5-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromoquinolin-5-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold in numerous biologically active compounds, while the strategically placed bromo and acetyl functionalities offer orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of the reactivity of this molecule and detailed, field-proven protocols for its selective functionalization. We will delve into the chemoselective transformations of the C-Br bond via palladium-catalyzed cross-coupling reactions and explore the synthetic utility of the 5-acetyl group in carbon-carbon bond formation. Furthermore, this document will address the potential for sequential and C-H functionalization, offering a strategic roadmap for the synthesis of complex molecular architectures.

Molecular Architecture and Reactivity Landscape

The synthetic utility of 1-(3-bromoquinolin-5-yl)ethanone stems from the distinct reactivity of its constituent parts: the 3-bromoquinoline core and the 5-acetyl substituent. Understanding the electronic and steric properties of this molecule is paramount for designing selective and high-yielding synthetic transformations.

The quinoline ring system is inherently electron-deficient, which influences the reactivity of its substituents. The bromine atom at the 3-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[1] The acetyl group at the 5-position is a moderate deactivator for electrophilic aromatic substitution on the quinoline's benzene ring. However, the carbonyl moiety itself is a versatile functional group, amenable to a wide range of transformations including nucleophilic additions and condensation reactions.

A critical consideration in the functionalization of this molecule is chemoselectivity : the ability to react one functional group in the presence of the other. Fortunately, the disparate nature of the bromo and acetyl groups allows for a high degree of selective chemistry.

graph "Reactivity_Landscape" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; center [pos="0,0!", shape=point];

Bromo [label="3-Bromo", pos="-2,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetyl [label="5-Acetyl", pos="2,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline Ring", pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

center -- Bromo [label=" Pd-catalyzed\nCross-Coupling ", fontcolor="#5F6368"]; center -- Acetyl [label=" Carbonyl\nChemistry ", fontcolor="#5F6368"]; center -- Quinoline [label=" C-H Functionalization\n(under specific conditions) ", fontcolor="#5F6368"]; }

Figure 1: Conceptual diagram of the reactive sites on 1-(3-bromoquinolin-5-yl)ethanone.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The 3-bromo substituent is the most versatile handle for the elaboration of the quinoline core. Palladium-catalyzed cross-coupling reactions provide a robust and modular approach to introduce a wide array of substituents at this position with high selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3-position of the quinoline and various organoboron reagents.[2] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline.[3]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base.[4]

  • Reductive Elimination: The newly formed C-C bond is created as the product is expelled from the palladium complex, regenerating the Pd(0) catalyst.[3]

graph Suzuki_Mechanism { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Ar-Br"]; "Oxidative\nAddition" -> "Ar-Pd(II)-Br(L2)" [label=" "]; "Ar-Pd(II)-Br(L2)" -> Transmetalation [label="R-B(OR)2"]; Transmetalation -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Pd(0)L2" [label="Ar-R"]; }

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromoquinolin-5-yl)ethanone with Phenylboronic Acid

  • Materials:

    • 1-(3-Bromoquinolin-5-yl)ethanone (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

    • Degassed 1,4-dioxane and water (4:1 v/v)

  • Procedure:

    • To a Schlenk flask, add 1-(3-bromoquinolin-5-yl)ethanone, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9012-16High
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012Good
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1008Excellent

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the 3-bromoquinoline and a terminal alkyne, providing access to valuable alkynyl-substituted quinolines.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles.[1] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. Reductive elimination then yields the product.

graph Sonogashira_Mechanism { rankdir=TB; node [shape=box, style=rounded, fontname="Arial"];

}

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 1-(3-Bromoquinolin-5-yl)ethanone with Phenylacetylene

  • Materials:

    • 1-(3-Bromoquinolin-5-yl)ethanone (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk flask, add 1-(3-bromoquinolin-5-yl)ethanone, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous DMF, followed by triethylamine and phenylacetylene.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

    • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF804-6High
Pd(PPh₃)₄CuIDiisopropylamineToluene706Good
Pd(OAc)₂/XPhos- (Copper-free)Cs₂CO₃Dioxane10012Good

Table 2: Representative conditions for Sonogashira coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position of the quinoline ring.[6]

Mechanism Insight: Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product.[7]

Protocol: Buchwald-Hartwig Amination of 1-(3-Bromoquinolin-5-yl)ethanone with Morpholine

  • Materials:

    • 1-(3-Bromoquinolin-5-yl)ethanone (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add anhydrous toluene, followed by 1-(3-bromoquinolin-5-yl)ethanone and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by LC-MS. The reaction is typically complete within 8-12 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃/XPhosNaOtBuToluene1008-12High
Pd(OAc)₂/BINAPCs₂CO₃Dioxane11012-18Good
Pd(OAc)₂/RuPhosK₃PO₄t-BuOH10010Excellent

Table 3: Representative conditions for Buchwald-Hartwig amination reactions.

Functionalization of the 5-Acetyl Group

The acetyl group at the 5-position provides a valuable entry point for further molecular diversification through classic carbonyl chemistry.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of the acetyl group with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond.[8]

Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • 1-(3-Bromoquinolin-5-yl)ethanone (1.0 mmol, 1.0 equiv)

    • Malononitrile (1.1 mmol, 1.1 equiv)

    • Piperidine (0.1 mmol, 10 mol%)

    • Ethanol

  • Procedure:

    • Dissolve 1-(3-bromoquinolin-5-yl)ethanone and malononitrile in ethanol.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture to induce precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Horner-Wadsworth-Emmons Olefination: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction offers a reliable method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer.[9]

Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

  • Materials:

    • 1-(3-Bromoquinolin-5-yl)ethanone (1.0 mmol, 1.0 equiv)

    • Triethyl phosphonoacetate (1.1 mmol, 1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

    • Stir the mixture at room temperature until hydrogen evolution ceases.

    • Cool the resulting ylide solution back to 0 °C and add a solution of 1-(3-bromoquinolin-5-yl)ethanone in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography.

Advanced Synthetic Strategies

Sequential Functionalization

The orthogonal reactivity of the bromo and acetyl groups allows for a stepwise functionalization strategy. For instance, a Suzuki coupling at the 3-position can be followed by a Horner-Wadsworth-Emmons reaction at the 5-acetyl group, enabling the synthesis of highly complex and diverse molecular scaffolds. The choice of the reaction sequence will depend on the compatibility of the desired functional groups with the reaction conditions of the subsequent steps.

graph "Sequential_Functionalization" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"];

Start [label="1-(3-Bromoquinolin-5-yl)ethanone"]; Step1_Suzuki [label="Suzuki Coupling\n(R-B(OH)2, Pd catalyst)"]; Intermediate [label="1-(3-Arylquinolin-5-yl)ethanone"]; Step2_HWE [label="HWE Olefination\n(Phosphonate ylide)"]; Product1 [label="(E)-3-(3-Arylquinolin-5-yl)but-2-enoate"];

Start -> Step1_Suzuki -> Intermediate -> Step2_HWE -> Product1;

Step1_HWE [label="HWE Olefination\n(Phosphonate ylide)"]; Intermediate2 [label="(E)-Ethyl 3-(3-bromoquinolin-5-yl)but-2-enoate"]; Step2_Suzuki [label="Suzuki Coupling\n(R-B(OH)2, Pd catalyst)"]; Product2 [label="(E)-Ethyl 3-(3-arylquinolin-5-yl)but-2-enoate"];

Start -> Step1_HWE -> Intermediate2 -> Step2_Suzuki -> Product2; }

Figure 4: Exemplary sequential functionalization pathways.
C-H Functionalization of the Quinoline Ring

Direct C-H functionalization is an emerging and powerful strategy for the modification of heterocyclic systems. While the inherent reactivity of the quinoline ring can be complex, modern catalytic methods may allow for regioselective functionalization at other positions, provided the bromo and acetyl groups are tolerated. For instance, nickel-catalyzed C3-H functionalization of quinolines has been reported, which could be a complementary approach if the 3-position is not substituted.[10] Further research is needed to explore the compatibility of such methods with the present substrate.

Purification and Characterization

Purification of quinoline derivatives is typically achieved by column chromatography on silica gel.[11] In cases where the product is an oil, crystallization can sometimes be induced by forming a salt (e.g., hydrochloride salt) and then regenerating the free base.[12] Characterization of the synthesized compounds should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

1-(3-Bromoquinolin-5-yl)ethanone is a highly valuable and versatile building block for the synthesis of complex quinoline derivatives. The distinct and predictable reactivity of the 3-bromo and 5-acetyl groups allows for a wide range of selective transformations. The protocols and strategic guidance provided in this document are intended to empower researchers in their efforts to leverage this molecule for the discovery and development of novel chemical entities.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. RSC Publishing. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • US4398916A - Process for purification of quinoline yellow. Google Patents.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 1-(3-Bromoquinolin-5-yl)ethanone

Prepared by: Your Senior Application Scientist Welcome to the technical support resource for the synthesis of 1-(3-Bromoquinolin-5-yl)ethanone. This guide is designed for researchers, process chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(3-Bromoquinolin-5-yl)ethanone. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in pharmaceutical development, the robust and scalable synthesis of this molecule is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1-(3-Bromoquinolin-5-yl)ethanone and what are its primary scale-up challenges?

The most logical and commonly employed synthetic route is a two-step process:

  • Synthesis of the 3-Bromoquinoline core: This is a critical first step where regioselectivity is paramount. Direct bromination of quinoline often leads to a mixture of isomers and is difficult to control.[3] A more robust method involves building the quinoline ring with the bromine atom already incorporated, for instance, through an acid-promoted formal [4+2] cycloaddition of an N-aryliminium ion with a 1-bromoalkyne, which offers high regioselectivity.[4][5]

  • Friedel-Crafts Acylation: Introduction of the acetyl group at the C-5 position of 3-bromoquinoline using an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[6]

The primary scale-up challenges are concentrated in the Friedel-Crafts acylation step:

  • Catalyst Stoichiometry and Deactivation: The quinoline nitrogen, being a Lewis base, readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This deactivates the ring system towards electrophilic substitution. Furthermore, the product ketone also complexes with the Lewis acid. Consequently, more than two equivalents of the catalyst are often required, which has significant cost, safety, and waste implications on a large scale.

  • Regioselectivity: Even with the pyridine ring deactivated, acylation can occur at multiple positions on the carbocyclic (benzene) ring (C-5, C-6, C-7, C-8). Controlling the reaction to favor the C-5 isomer is a major hurdle and is highly dependent on reaction conditions.[7]

  • Thermal Management: The formation of the acylium ion and the subsequent acylation are exothermic. Managing this heat on a large scale is critical to prevent side reactions and ensure process safety.[9]

  • Workup and Product Isolation: Quenching large quantities of Lewis acid is a hazardous operation. The workup can also lead to the formation of emulsions or product decomposition. Purification via chromatography is often impractical at scale, making crystallization the preferred method, which requires a highly pure crude product.[10]

Q2: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the C-5 position?

Achieving high C-5 selectivity is a multi-faceted challenge. The directing effects of the quinoline nitrogen and the C-3 bromine must be carefully managed. Here are key strategies:

  • Choice of Lewis Acid: While AlCl₃ is a powerful and common catalyst, its high reactivity can sometimes lead to lower selectivity.[11] Milder Lewis acids like ZnCl₂ or solid acid catalysts could offer better control.[9] Polyphosphoric acid (PPA) or Eaton's reagent can also serve as both catalyst and solvent, sometimes offering different selectivity profiles under milder conditions.[12]

  • Solvent Selection: The choice of solvent is critical. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. However, using the reactant as a solvent (e.g., in a PPA-mediated reaction) or employing solvents like nitrobenzene can alter the reactivity and selectivity by modifying the solubility of intermediates and the activity of the catalyst.[8]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product and reducing the rate of competing side reactions.[3] Careful, slow addition of reagents is crucial to maintain temperature control.[7]

Q3: I am observing low conversion and poor yields in the acylation step. What are the likely causes?

Low conversion is a frequent issue, often tied to catalyst deactivation.

  • Insufficient Lewis Acid: As mentioned, the quinoline nitrogen and the product ketone will consume the catalyst. A minimum of 2.2-2.5 equivalents of AlCl₃ is typically recommended. Ensure your calculation is based on high-purity, anhydrous Lewis acid.

  • Moisture Contamination: Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and destroy both the Lewis acid catalyst and the acylating agent. All reagents, solvents, and glassware must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Poor Reagent Quality: The purity of the 3-bromoquinoline starting material is important. Impurities can interfere with the catalyst. Similarly, aged acetyl chloride may have hydrolyzed to acetic acid and HCl, reducing its potency.

Q4: What are the best methods for purifying 1-(3-Bromoquinolin-5-yl)ethanone on a multi-gram to kilogram scale?

Column chromatography is not a viable option for large-scale purification. The focus must be on isolating a product that is pure enough directly from the reaction or requires only a simple final polishing step.

  • Reaction Optimization: The first step is to optimize the reaction for minimal byproduct formation. A clean reaction is the easiest to purify.

  • Extractive Workup: A well-designed aqueous workup can remove many impurities. After quenching the reaction by slowly adding it to ice/HCl, a series of extractions can help. Washing the organic layer with a dilute acid can remove any remaining basic impurities, while a wash with a bicarbonate solution can remove acidic byproducts.

  • Recrystallization: This is the most effective method for large-scale purification.[3] A solvent screen should be performed to identify a suitable system. Common solvents for recrystallization of aromatic ketones include:

    • Alcohols (Ethanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Hydrocarbons (Heptane, Toluene), often used as an anti-solvent.

    • A mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Heptane) often provides the best results, allowing for good recovery of high-purity crystals.

Troubleshooting Guide

Issue Observed Potential Cause(s) Suggested Solutions & Rationale
Low or No Conversion 1. Insufficient Lewis acid catalyst. 2. Moisture in the reaction. 3. Poor quality of starting materials.1. Increase Lewis acid (e.g., AlCl₃) stoichiometry to >2.2 equivalents to compensate for complexation with quinoline nitrogen and product ketone. 2. Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[13] 3. Use freshly distilled or high-purity reagents.
Formation of Multiple Isomers 1. Reaction temperature is too high. 2. Highly reactive Lewis acid (e.g., AlCl₃) is used. 3. Inappropriate solvent choice.1. Maintain a lower reaction temperature (e.g., 0-10 °C) during reagent addition and allow the reaction to proceed at a controlled temperature.[3] 2. Screen milder Lewis acids (e.g., ZnCl₂, FeCl₃) or consider using polyphosphoric acid (PPA).[9][12] 3. Evaluate different solvents (e.g., DCE, nitrobenzene) to modulate reactivity and selectivity.
Product Decomposition during Workup 1. Quenching procedure is too rapid or at too high a temperature. 2. pH of the aqueous phase is not controlled.1. Quench the reaction by adding the reaction mixture slowly to a vigorously stirred mixture of crushed ice and concentrated HCl. This dissipates heat effectively. 2. Maintain an acidic pH during workup to ensure the product remains in the organic phase and to prevent side reactions.
Difficult Purification / Oily Product 1. Presence of isomeric impurities that form a eutectic mixture. 2. Residual high-boiling solvent (e.g., nitrobenzene).1. Re-optimize the reaction for higher regioselectivity. 2. If recrystallization fails, consider converting the ketone to a crystalline derivative (e.g., an oxime), purifying it, and then hydrolyzing it back to the ketone. 3. Ensure complete removal of the reaction solvent under vacuum before attempting crystallization.

Process Diagrams

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 3-Bromoquinoline + Acetyl Chloride reaction Friedel-Crafts Acylation (0°C to RT, under N2) reagents->reaction catalyst Anhydrous AlCl3 in Dry DCM catalyst->reaction quench Slow Quench (Ice / conc. HCl) reaction->quench extraction Phase Separation & Extractive Washes (DCM) quench->extraction drying Dry (Na2SO4) & Solvent Evaporation extraction->drying crude Crude Product drying->crude recrystallization Recrystallization (e.g., EtOH/Water) crude->recrystallization filtration Filtration & Washing recrystallization->filtration final_drying Vacuum Drying filtration->final_drying final_product Pure 1-(3-Bromoquinolin-5-yl)ethanone final_drying->final_product

Caption: Process flow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Was >2.2 eq. of anhydrous AlCl3 used? start->q1 a1_no Increase AlCl3 to 2.5 eq. and re-run reaction. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Were all reagents and solvents strictly anhydrous? a1_yes->q2 a2_no Dry all solvents/reagents. Flame-dry glassware. Use inert atmosphere. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Was reaction temperature carefully controlled? a2_yes->q3 a3_no Use jacketed reactor. Add reagents slowly at 0°C. q3->a3_no No a3_yes Consider starting material purity or alternative Lewis acids. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low yield in the acylation step.

Scalable Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized for specific equipment and safety requirements.

Objective: To synthesize 1-(3-Bromoquinolin-5-yl)ethanone from 3-bromoquinoline.

Materials:

  • 3-Bromoquinoline (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (2.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol (for recrystallization)

  • Water (for recrystallization)

Procedure:

  • Reaction Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with anhydrous aluminum chloride (2.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 10 volumes relative to 3-bromoquinoline) to the reactor. Cool the resulting slurry to 0-5 °C with vigorous stirring.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.2 eq) to the AlCl₃ slurry via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Substrate Addition: Dissolve 3-bromoquinoline (1.0 eq) in anhydrous dichloromethane (approx. 2 volumes) and add this solution to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, cool the reaction mixture back to 0-5 °C and transfer it slowly via a cannula or pump into the vigorously stirred ice/HCl mixture. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.

  • Workup:

    • Allow the quenched mixture to warm to room temperature and continue stirring until all solids have dissolved.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Transfer the crude solid to a clean reactor.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • Slowly add water until the solution becomes cloudy.

    • Heat briefly to re-dissolve, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum at 40-50 °C to a constant weight.

References

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (n.d.). SAGE Publications Inc.
  • How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Reaction Conditions for Adamantylation of Quinolines. (n.d.). BenchChem.
  • Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. (n.d.). BenchChem.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (2015). PubMed.
  • Friedel-Crafts Acylation. (2025). Chemistry Steps.
  • Why is a Friedel-Crafts reaction not possible on Quinoline? (2018). Quora.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (2024). Sinocure Chemical Group.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions of 1-(3-Bromoquinolin-5-yl)ethanone

Welcome to the technical support center for 1-(3-Bromoquinolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromoquinolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile building block. Here, we provide in-depth, experience-driven advice and practical solutions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with 1-(3-Bromoquinolin-5-yl)ethanone is not working or giving very low yields. What are the likely causes?

A1: Failure or low yields in cross-coupling reactions involving 1-(3-Bromoquinolin-5-yl)ethanone can stem from several factors related to the substrate's unique electronic and steric properties. The quinoline nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity. The acetyl group at the 5-position also influences the electronic nature of the aromatic system.

Primary Areas to Investigate:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal. For Suzuki couplings, consider more electron-rich and sterically hindered phosphine ligands like those from the Buchwald series (e.g., RuPhos) which can enhance the rate of oxidative addition.[1] For Buchwald-Hartwig aminations, sterically demanding phosphine ligands are also often necessary.[2][3]

  • Base Selection: The choice and strength of the base are critical. In Suzuki reactions, the base activates the boronic acid for transmetalation.[4] For substrates with base-sensitive groups, a milder base like potassium fluoride (KF) might be preferable to stronger bases like sodium or potassium carbonate.

  • Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common for Suzuki couplings to aid in dissolving the base and boronic acid.[5][6]

  • Reaction Temperature and Time: Insufficient heating can lead to a sluggish reaction, while excessive heat can cause decomposition of the catalyst or starting materials.[6] Careful optimization of the temperature is crucial.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

Q2: I am observing significant amounts of a debrominated byproduct, 1-(quinolin-5-yl)ethanone. What is causing this and how can I prevent it?

A2: The formation of a debrominated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the aryl halide is reduced instead of undergoing the desired coupling.

Potential Causes and Solutions:

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, base, or even the phosphine ligands.

  • Catalyst System: Certain palladium/ligand systems are more prone to promoting reductive dehalogenation.[7][8][9]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes favor dehalogenation.[10]

Troubleshooting Strategies:

  • Re-evaluate the Catalyst/Ligand System: Experiment with different phosphine ligands or palladium precursors.

  • Optimize Reaction Conditions: Try running the reaction at a lower temperature for a longer period.

  • Scrutinize Reagents: Ensure all reagents are pure and anhydrous (where applicable).

Q3: My purification of the product by silica gel column chromatography is proving difficult, with streaking and poor separation. How can I improve this?

A3: The basic nitrogen atom in the quinoline ring of your product can interact with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance.[11]

Strategies for Improved Purification:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[11]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[11]

  • Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point is often a mixture of ethyl acetate and hexanes or dichloromethane.[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing closely related impurities.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Failed Suzuki-Miyaura Coupling Reactions

This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling reaction with 1-(3-Bromoquinolin-5-yl)ethanone.

Troubleshooting Workflow:

start Reaction Failure: Low or No Product check_reagents Verify Reagent Quality - 1-(3-Bromoquinolin-5-yl)ethanone pure? - Boronic acid/ester stable? - Solvents anhydrous and degassed? start->check_reagents check_reagents->start Impure/Degraded Reagents check_conditions Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Conditions catalyst_issue Investigate Catalyst System - Catalyst/ligand appropriate? - Catalyst deactivated? check_conditions->catalyst_issue Conditions OK base_issue Evaluate Base - Base strong enough? - Base soluble? catalyst_issue->base_issue Catalyst System OK optimize_catalyst Optimize Catalyst/Ligand - Screen different ligands (e.g., Buchwald ligands). - Vary catalyst loading. catalyst_issue->optimize_catalyst Potential Catalyst Issue optimize_conditions Optimize Conditions - Vary temperature. - Adjust solvent system (e.g., add co-solvent). catalyst_issue->optimize_conditions If catalyst/base optimization fails optimize_base Optimize Base - Try alternative bases (e.g., Cs₂CO₃, K₃PO₄). - Use freshly ground base. base_issue->optimize_base Potential Base Issue success Successful Reaction optimize_catalyst->success optimize_base->success optimize_conditions->success main_reaction Desired Cross-Coupling product Coupled Product main_reaction->product starting_material 1-(3-Bromoquinolin-5-yl)ethanone starting_material->main_reaction side_reaction1 Reductive Debromination starting_material->side_reaction1 byproduct1 1-(Quinolin-5-yl)ethanone side_reaction1->byproduct1 side_reaction2 Boronic Acid Homocoupling byproduct2 Biaryl Byproduct side_reaction2->byproduct2

Sources

Troubleshooting

Technical Support Center: Deprotection Strategies for 1-(3-Bromoquinolin-5-yl)ethanone Derivatives

Current Status: Operational Ticket ID: T-QZn-5-Ac-Br Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are likely accessing this guide because you are working with 1...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-QZn-5-Ac-Br Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely accessing this guide because you are working with 1-(3-bromoquinolin-5-yl)ethanone (CAS: 2007916-77-8) or its protected derivatives.[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antimalarials.

The primary "deprotection" challenge with this molecule involves the restoration of the C5-acetyl group from a 1,3-dioxolane (ketal) or 1,3-dioxane protecting group. This protection is essential during C3-functionalization (e.g., Lithium-Halogen exchange or Suzuki-Miyaura coupling) to prevent nucleophilic attack on the ketone.

Critical Warning: The quinoline nitrogen (N1) is basic.[1] Standard acidic deprotection protocols often lead to the formation of quinolinium salts, which can cause product loss in the aqueous phase during workup or precipitation that stalls the reaction.

Module 1: Standard Acidic Hydrolysis (The "Workhorse" Method)

This protocol is robust for substrates where the C3-substituent (installed via the bromine handle) is stable to aqueous acid.

The Chemistry

The reaction relies on the protonation of the ketal oxygen, followed by nucleophilic attack by water. However, the quinoline nitrogen will protonate first (


), acting as an internal "proton sink." You must account for this stoichiometry.
Protocol
  • Dissolution: Dissolve 1.0 eq of the ketal-protected quinoline in THF:Water (4:1) .

    • Note: Acetone can be used, but THF is better for solubilizing substituted quinolines.[1]

  • Acid Addition: Add 3.0 - 5.0 eq of 2M HCl.

    • Why so much? 1.0 eq is immediately consumed by the quinoline nitrogen.[1] The remaining equivalents drive the ketal hydrolysis.

  • Temperature: Heat to 60°C for 2-4 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If the reaction stalls, do not add more acid immediately. Check if the starting material has precipitated as the hydrochloride salt. If so, add methanol to resolubilize.[1]

Workup (The "Quinoline Trap")
  • Step 1: Cool to room temperature.

  • Step 2: CRITICAL: Neutralize carefully with Saturated NaHCO₃ or 1M NaOH until pH

    
     8-9.
    
    • Failure Mode: If you stop at pH 7, a significant portion of the product may remain protonated (equilibrium) and will stay in the aqueous layer during extraction.

  • Step 3: Extract with DCM or EtOAc.[1][2][3]

Module 2: Lewis Acid-Mediated Deprotection (The "Gentle" Method)

Use this method if your C3-substituent contains acid-sensitive groups (e.g., tert-butyl esters, silyl ethers) that would not survive 2M HCl.

Method A: Molecular Iodine in Acetone

Iodine acts as a mild Lewis acid, activating the ketal oxygens without creating a harsh pH environment.

  • Reagents: 10 mol%

    
    , Acetone (wet).
    
  • Procedure: Stir the substrate in reagent-grade acetone (which contains enough adventitious water) with iodine at Room Temperature.

  • Quench: Add 5%

    
     (sodium thiosulfate) to reduce the iodine (removes the brown color), then extract.
    
Method B: Iron(III) Chloride ( )
  • Reagents:

    
     (0.5 eq) adsorbed on Silica Gel.
    
  • Procedure: Stir in

    
     at RT. The silica acts as a surface for hydrolysis, and the iron coordinates the oxygens.
    
  • Advantage: Simple filtration workup; avoids the emulsion issues common with basic quinoline workups.[1]

Module 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the specific workup logic required for quinoline derivatives.

Figure 1: Deprotection Strategy Decision Tree

DeprotectionStrategy Start Start: Protected 1-(3-Br-Q)-ethanone CheckSub Analyze C3 Substituent (Post-Coupling) Start->CheckSub IsAcidSens Is C3 Group Acid Sensitive? (e.g., Boc, TBS, t-Bu ester) CheckSub->IsAcidSens MethodHCl Use Standard Acid Hydrolysis (HCl / THF / 60°C) IsAcidSens->MethodHCl No (Stable) MethodLewis Use Lewis Acid Method IsAcidSens->MethodLewis Yes (Labile) LewisChoice Choose Reagent MethodLewis->LewisChoice MethodIodine Iodine (10 mol%) in Acetone (Mildest) LewisChoice->MethodIodine MethodFe FeCl3 on Silica (Easy Filtration) LewisChoice->MethodFe

Caption: Decision matrix for selecting the appropriate deprotection strategy based on the stability of the C3-functional group.

Figure 2: The "Quinoline Trap" Workup Protocol

WorkupFlow RxnMix Reaction Mixture (pH < 1) [Quinoline-H]+ Cl- Neutralize Neutralize with NaHCO3 Target pH 8-9 RxnMix->Neutralize Check Check pH Neutralize->Check Extract Extract with DCM Check->Extract pH > 8 Trap TRAP: Product stuck in Aqueous (Still Protonated) Check->Trap pH < 7 Trap->Neutralize Add more Base

Caption: Critical workup workflow to ensure recovery of the free quinoline base.

Troubleshooting & FAQs

Q1: My reaction turned into a solid brick. What happened?

Diagnosis: You likely used a non-polar solvent (like pure DCM or Toluene) with HCl gas or concentrated acid.[1] The quinoline nitrogen protonated to form the hydrochloride salt, which is insoluble in non-polar organics. Fix: Add Methanol or Water to the mixture until the solid dissolves.[1] The hydrolysis requires water to proceed; a solid salt is unreactive.[1]

Q2: I lost my bromine atom! (Hydrodehalogenation)

Diagnosis: While rare with simple HCl, if you used a metal-mediated deprotection (like Zn/AcOH) or extreme heating with HI, you might reduce the C-Br bond. Fix: Stick to Module 1 (HCl) or Module 2 (Iodine) .[1] Avoid metals (Zn, Pd/H2) during the deprotection step if the bromine is still present.

Q3: The NMR shows a mix of product and starting material, but LCMS says it's done.

Diagnosis: This is often a hemi-ketal intermediate or a stable hydrate. Electron-deficient ketones (like this one, due to the pyridine ring and bromine) form stable hydrates. Fix: Ensure your NMR solvent is dry (


 over molecular sieves). If the hydrate persists, it is usually reversible and will dehydrate upon drying the solid in a vacuum oven at 40°C.
Q4: Can I use Pyridinium p-toluenesulfonate (PPTS)?

Answer: Generally, no . PPTS is too weak.[1] The quinoline nitrogen is more basic than pyridine, so it will scavenge the proton from PPTS, neutralizing the catalyst. You need a stoichiometric excess of a stronger acid (HCl, TsOH).

Summary of Chemical Data

ParameterValue / ConditionNote
CAS Number 2007916-77-8Parent Ketone
pKa (Quinoline N) ~4.9Requires pH > 8 for extraction
Preferred Solvent THF/Water (4:[4][5]1)Prevents salt precipitation
Reaction Temp 60°CRT is often too slow for electron-poor ketals
Monitoring LCMS (ESI+)Look for [M+H]+ and [M+H+18]+ (Hydrate)

References

  • Organic Chemistry Portal. "Deprotection of 1,3-Dioxanes, 1,3-Dioxolanes." (General protocols for acetal hydrolysis).

  • BenchChem. "Application Notes and Protocols for the Deprotection of 1,3-Dioxanes." (Specifics on acid vs. Lewis acid choices).

  • ChemicalBook. "3-Bromoquinoline Properties and Reactions." (Data on stability of the 3-bromoquinoline core).

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Context on protecting groups during coupling).

  • Fluorochem. "1-(3-Bromoquinolin-5-yl)ethanone Product Data." (Physical properties of the scaffold).

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Reference Data & Comparative Studies

Validation

Fundamental Principles Governing Bromoquinoline Reactivity

An In-Depth Guide to the Comparative Reactivity of Bromoquinoline Isomers for Synthetic Strategy and Drug Development The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Bromoquinoline Isomers for Synthetic Strategy and Drug Development

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional materials.[1][2] Its rigid, heterocyclic aromatic system allows for precise three-dimensional positioning of functional groups, making it a "privileged structure" in drug design.[3] Among the most versatile precursors for elaborating this scaffold are the bromoquinolines. These isomers serve as pivotal synthetic handles, enabling the introduction of molecular diversity through a wide array of chemical transformations.

However, not all bromoquinoline isomers are created equal. The position of the bromine atom on the quinoline ring dramatically influences the molecule's electronic properties and steric environment, leading to profound differences in reactivity. For researchers, scientists, and drug development professionals, understanding these nuances is not merely an academic exercise; it is a critical prerequisite for designing efficient, selective, and high-yielding synthetic routes to novel therapeutic agents and advanced materials.

This guide provides an in-depth comparison of the reactivity of various bromoquinoline isomers. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern their behavior in key synthetic transformations, supported by experimental evidence and practical protocols.

The reactivity of a given bromoquinoline isomer is dictated by a delicate interplay of electronic and steric effects, both of which are modulated by the position of the bromine atom relative to the ring nitrogen.

Electronic Landscape of the Quinoline Ring

The quinoline ring is a fusion of two distinct aromatic systems: an electron-deficient pyridine ring and a comparatively more electron-rich benzene (or carbocyclic) ring.[4] This electronic dichotomy is the primary driver of regiochemical reactivity.

  • Pyridine Ring (Positions 2, 3, 4): The electronegative nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric) on the pyridine moiety. This effect is most pronounced at the α- (C2) and γ- (C4) positions, rendering them significantly electron-poor and thus highly activated towards certain reaction types.[4]

  • Benzene Ring (Positions 5, 6, 7, 8): While still influenced by the fused pyridine system, the carbocyclic ring is less electron-deficient. Positions on this ring tend to exhibit reactivity patterns more akin to a standard substituted benzene derivative.[4]

Steric Considerations

The steric environment around the carbon-bromine (C-Br) bond can significantly impact the approach of reagents, particularly the bulky catalytic complexes used in modern cross-coupling reactions. The 8-position, for instance, is subject to peri-strain from the hydrogen at the C-7 position and potential interactions with the nitrogen's lone pair, which can hinder certain transformations.[4] In contrast, positions like C-6 are relatively unencumbered.[4]

Comparative Reactivity in Key Synthetic Transformations

The choice of synthetic methodology will ultimately determine which bromoquinoline isomer exhibits optimal reactivity. We will compare their performance in three critical classes of reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Metal-Halogen Exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorse transformations for forming new C-C and C-heteroatom bonds.[3][5][6] Their mechanism universally involves an oxidative addition step, where the palladium catalyst inserts into the C-Br bond. The rate of this step is highly sensitive to the bond's strength and the electronic nature of the carbon atom.

Causality Behind Reactivity: The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[7] This is because the rate-determining oxidative addition step is facilitated by a weaker carbon-halogen bond. Bromoquinolines are thus generally more reactive than their chloro-analogs.[7]

  • Reactivity of Pyridine Ring Isomers (2-, 3-, 4-Bromo): Bromine atoms on the electron-deficient pyridine ring are highly activated towards oxidative addition. The C-Br bonds at the C2 and C4 positions are particularly polarized and reactive due to the strong electron-withdrawing influence of the adjacent nitrogen atom.

  • Reactivity of Benzene Ring Isomers (5-, 6-, 7-, 8-Bromo): These isomers are generally less reactive than those on the pyridine ring but are still excellent substrates for cross-coupling. Their reactivity is comparable to that of other brominated aromatic compounds. The 6-bromo isomer is sterically accessible, while the 8-bromo isomer's reactivity can be modulated by the nitrogen's ability to act as a directing or chelating group.[4]

Data Summary: Suzuki-Miyaura Coupling Reactivity

Bromoquinoline IsomerPositionTypical Catalyst/ConditionsReactivity NotesReference
2-Bromoquinoline Pyridine (α)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OHigh reactivity; often couples preferentially over bromides on the benzene ring.[8]
3-Bromoquinoline Pyridine (β)Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OGood reactivity, widely used for diversification at the 3-position.[5][5][9]
4-Bromoquinoline Pyridine (γ)Pd(PPh₃)₄, Base, SolventHigh reactivity due to electronic activation.[10][10]
6-Bromoquinoline BenzenePd(dppf)Cl₂, Base, SolventGood reactivity, behaves like a standard aryl bromide; sterically unhindered.[4][8][4][8]
8-Bromoquinoline BenzenePd catalyst, Base, SolventGood reactivity, though steric factors and potential for catalyst chelation can influence outcomes.[4][4]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is adapted from established procedures for synthesizing 3-arylquinolines, which are scaffolds of significant interest in drug discovery.[5]

Objective: To synthesize a 3-arylquinoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[5]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).[5]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired 3-arylquinoline.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Bromoquinoline) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ activated_boron [R²-B(OR)₂(OH)]⁻ base Base (e.g., OH⁻) activated_boron->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto an aromatic ring.[11] Unlike the reactions above, SNAr does not involve a metal catalyst and proceeds via a distinct two-step addition-elimination mechanism.[12][13]

Causality Behind Reactivity: The reaction requires the aromatic ring to be electron-deficient to be susceptible to attack by a nucleophile.[12] The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] Therefore, factors that stabilize this negative charge will accelerate the reaction.

  • Halogen Reactivity Trend: The reactivity trend for the leaving group is often the reverse of that in cross-coupling: F > Cl > Br > I.[7] This is because a more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack.[7]

  • Isomer Comparison:

    • Unactivated Systems: Bromoquinolines without additional electron-withdrawing groups (EWGs) are generally unreactive towards SNAr with common nucleophiles under mild conditions.[4]

    • Activated Systems: The reaction is dramatically enhanced by the presence of a strong EWG (like a nitro or cyano group) positioned ortho or para to the bromine.[11]

    • Positional Effects: The C2 and C4 positions are the most inherently activated towards SNAr due to the electron-withdrawing nature of the quinoline nitrogen. A bromine at these positions is more labile than one on the carbocyclic ring. For a bromine at C6, the reaction requires a strong EWG at C5 or C7 for activation. For example, 6-bromo-5-nitroquinoline readily undergoes substitution with amines.[4][14] Similarly, 6-bromoquinoline-8-carbonitrile is activated for SNAr at the C6 position.[11]

Experimental Protocol: Nucleophilic Aromatic Substitution on an Activated Bromoquinoline

This general protocol is based on procedures for the SNAr of activated haloquinolines with amine nucleophiles.[11]

Objective: To synthesize a 6-aminoquinoline derivative from an activated 6-bromoquinoline precursor.

Materials:

  • Activated 6-bromoquinoline (e.g., 6-bromo-5-nitroquinoline) (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, piperazine) (2.0-3.0 equiv)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Round-bottom flask or microwave vial

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add the activated 6-bromoquinoline, the amine nucleophile, and the base.

  • Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or as specified for microwave-assisted synthesis.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water, which may cause the product to precipitate.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization: The SNAr Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Metal-Halogen Exchange

This reaction, typically performed with strong organolithium bases like n-BuLi at low temperatures, is a classic method for generating organometallic intermediates for further functionalization.

Causality Behind Reactivity: The reaction relies on the ability of the organolithium reagent to abstract the bromine atom. This process is generally very fast for most aryl bromides.

  • General Reactivity: Most bromoquinoline isomers readily undergo lithium-bromine exchange. For example, 3-bromoquinoline can be converted to the corresponding magnesiate complex for further reaction.

  • The Unique Case of 8-Bromoquinoline: This isomer presents a more complex reactivity profile. While it can undergo the expected lithium-bromine exchange, it is also susceptible to directed ortho-metalation (DoM). The nitrogen atom's lone pair can coordinate the organolithium base, directing deprotonation at the adjacent C-7 position.[4] The outcome—Li-Br exchange versus C-7 deprotonation—can be controlled by the choice of base and reaction conditions, offering a divergent synthetic pathway from a single starting material.[4]

Summary of Reactivity Trends

The following table provides a high-level summary of the relative reactivity of bromoquinoline isomers in the discussed reaction classes.

Isomer PositionPd-Catalyzed CouplingNucleophilic Aromatic Substitution (SNAr)Metal-Halogen ExchangeKey Considerations
2- and 4- Very HighHigh (Inherently Activated)HighMost activated positions due to proximity to nitrogen.
3- HighLow (Requires Activation)HighStandard reactivity for an electron-deficient aryl bromide.
5-, 6-, 7- ModerateVery Low (Requires Strong Activation)HighReactivity is similar to a standard substituted bromobenzene.
8- ModerateVery Low (Requires Strong Activation)Complex (Exchange vs. DoM)Reactivity influenced by steric hindrance and nitrogen chelation/direction.

Conclusion

The reactivity of a bromoquinoline isomer is not an intrinsic, monolithic property but rather a context-dependent characteristic governed by the interplay between the bromine's position and the chosen reaction mechanism. Bromine atoms on the electron-deficient pyridine ring (positions 2, 3, 4) are primed for palladium-catalyzed cross-coupling and, in the case of the 2- and 4-positions, for nucleophilic aromatic substitution. Conversely, isomers with bromine on the carbocyclic ring (positions 5, 6, 7, 8) behave more like traditional aryl bromides, requiring specific activation for SNAr, and in the case of the 8-isomer, presenting unique opportunities for regiocontrol in metalation reactions.

For the synthetic chemist, this differential reactivity is a powerful tool. By selecting the appropriate isomer and reaction conditions, one can selectively functionalize specific positions on the quinoline core, paving the way for the rational design and efficient synthesis of complex molecules with tailored biological or material properties.

References

  • A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Benchchem.
  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications.
  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • 4-Bromoquinoline. SRIRAMCHEM.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia.
  • 8-Bromoquinoline 98 16567-18-3. Sigma-Aldrich.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts.
  • 3-Bromoquinoline 98 5332-24-1. Sigma-Aldrich.

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Comparative

A Comparative Spectroscopic Guide to the Elucidation of 1-(3-Bromoquinolin-5-yl)ethanone Reaction Products

For researchers and drug development professionals, the precise characterization of novel synthesized molecules is a cornerstone of successful discovery programs. 1-(3-Bromoquinolin-5-yl)ethanone is a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise characterization of novel synthesized molecules is a cornerstone of successful discovery programs. 1-(3-Bromoquinolin-5-yl)ethanone is a versatile building block, offering multiple reaction sites for the generation of diverse chemical entities. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to identify the products of its key reactions. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your analytical workflows.

Spectroscopic Profile of the Starting Material: 1-(3-Bromoquinolin-5-yl)ethanone

A thorough understanding of the spectroscopic signature of the starting material is paramount for accurately identifying subsequent reaction products. The structure of 1-(3-Bromoquinolin-5-yl)ethanone incorporates a quinoline core, a bromine substituent, and an ethanone group, each contributing distinct features to its spectroscopic profile.

dot

G cluster_quinoline Quinoline Core cluster_substituents Substituents C2 C3 C2->C3 C4 C3->C4 Br Br C3->Br Position 3 C8a C4->C8a C5 C6 C5->C6 Ethanone C(=O)CH3 C5->Ethanone Position 5 C7 C6->C7 C8 C7->C8 C8->C8a C8a->C5 N1 C8a->N1 N1->C2 caption Key structural features of 1-(3-Bromoquinolin-5-yl)ethanone.

Caption: Key structural features of 1-(3-Bromoquinolin-5-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 1-(3-Bromoquinolin-5-yl)ethanone, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Spectroscopic Feature Expected Chemical Shift (ppm) Rationale
¹H NMR
Quinoline Protons7.5 - 9.0The aromatic protons of the quinoline ring are deshielded and appear in this region. The specific shifts and coupling constants are dependent on the substitution pattern.[1]
H2 and H4> 8.5Protons at the C2 and C4 positions are typically the most deshielded due to the proximity of the nitrogen atom.[1]
Acetyl Protons (-CH₃)~2.7The methyl protons of the ethanone group will appear as a singlet in this region.
¹³C NMR
Quinoline Carbons120 - 150The carbon atoms of the quinoline ring resonate in this range.
C=O Carbon~195 - 205The carbonyl carbon of the ketone is highly deshielded and appears at a low field.[3]
C-Br Carbon~115 - 125The carbon atom attached to the bromine will be shifted to a lower field compared to an unsubstituted carbon.
Acetyl Carbon (-CH₃)~25 - 30The methyl carbon of the ethanone group.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[1]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Functional Group Expected Absorption (cm⁻¹) Vibrational Mode
C=O (Ketone)1685-1715Stretching vibration. The conjugation with the aromatic quinoline ring lowers the frequency compared to a simple aliphatic ketone.[4][5]
C=N (Quinoline)~1500-1600Stretching vibration.
C-Br500-600Stretching vibration.
Aromatic C-H~3000-3100Stretching vibration.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

For 1-(3-Bromoquinolin-5-yl)ethanone (C₁₁H₈BrNO), the expected molecular ion peak will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Comparative Spectroscopic Analysis of Reaction Products

The reactivity of 1-(3-Bromoquinolin-5-yl)ethanone is primarily centered around the C-Br bond and the ethanone group. Here, we compare the spectroscopic data of the starting material with the expected products of two common reaction types: Suzuki-Miyaura cross-coupling and sodium borohydride reduction.

dot

G Start 1-(3-Bromoquinolin-5-yl)ethanone ProductA Suzuki Coupling Product (e.g., with Phenylboronic Acid) Start->ProductA Pd Catalyst, Base ProductB Reduction Product Start->ProductB NaBH4 caption Common reaction pathways for 1-(3-Bromoquinolin-5-yl)ethanone.

Caption: Common reaction pathways for 1-(3-Bromoquinolin-5-yl)ethanone.

Suzuki-Miyaura Cross-Coupling: Substitution of Bromine

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by replacing the bromine atom with an aryl or vinyl group.

Comparison with an Alternative: Buchwald-Hartwig Amination

While Suzuki coupling forms C-C bonds, the Buchwald-Hartwig amination allows for the formation of C-N bonds at the same position. The choice between these reactions depends on the desired final product. Spectroscopically, a successful Buchwald-Hartwig reaction would be confirmed by the appearance of N-H signals in the ¹H NMR and IR spectra, and the absence of the bromine isotopic pattern in the mass spectrum.

Spectroscopic Technique Starting Material (3-Bromo derivative) Suzuki Product (3-Aryl derivative) Key Spectroscopic Changes & Rationale
¹H NMR Quinoline protons (7.5-9.0 ppm)Additional aromatic protons from the new aryl group (typically 7.0-8.0 ppm).The appearance of a new set of aromatic signals confirms the addition of the aryl group.
¹³C NMR C-Br signal (~115-125 ppm)Absence of the C-Br signal. Appearance of new aromatic carbon signals.The disappearance of the C-Br resonance is a strong indicator of a successful reaction.
IR C-Br stretch (500-600 cm⁻¹)Absence of the C-Br stretch.The loss of this absorption band in the fingerprint region supports the substitution of bromine.
MS Characteristic ⁷⁹Br/⁸¹Br isotopic patternAbsence of the bromine isotopic pattern. Higher molecular weight.The molecular ion peak will shift to a higher m/z value corresponding to the addition of the aryl group, and the distinct isotopic pattern for bromine will be absent.
Sodium Borohydride Reduction: Transformation of the Ethanone Group

The ethanone group can be readily reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Comparison with an Alternative: Grignard Reaction

A Grignard reaction with an organomagnesium halide would add an alkyl or aryl group to the carbonyl carbon, also forming an alcohol. Spectroscopically, this would be differentiated from a simple reduction by the presence of signals for the added organic group in the NMR spectra and a corresponding increase in molecular weight in the mass spectrum.

Spectroscopic Technique Starting Material (Ketone) Reduction Product (Alcohol) Key Spectroscopic Changes & Rationale
¹H NMR Acetyl singlet (~2.7 ppm)Appearance of a broad O-H singlet (variable, ~2-5 ppm). The acetyl singlet is replaced by a quartet for the CH proton and a doublet for the CH₃ group.The appearance of the hydroxyl proton signal and the change in multiplicity of the side-chain protons are definitive indicators of reduction.
¹³C NMR C=O signal (~195-205 ppm)Absence of the C=O signal. Appearance of a C-OH signal (~60-75 ppm).The significant upfield shift of the carbonyl carbon resonance to the alcohol region is a key confirmation.
IR Strong C=O stretch (1685-1715 cm⁻¹)Absence of the C=O stretch. Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).The disappearance of the strong, sharp carbonyl peak and the appearance of a broad hydroxyl peak are highly characteristic.
MS Molecular ion peak corresponding to the ketoneMolecular ion peak corresponding to the alcohol (M+2).A shift in the molecular ion peak by +2 m/z units confirms the addition of two hydrogen atoms.

Conclusion

The structural elucidation of the reaction products of 1-(3-Bromoquinolin-5-yl)ethanone relies on a multi-faceted spectroscopic approach. By systematically analyzing the changes in NMR, IR, and Mass Spectra, researchers can confidently confirm the successful transformation of the starting material. This guide provides a framework for interpreting these spectroscopic changes, enabling the unambiguous characterization of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • PubChem. 3-Bromoquinoline.
  • University of Calgary. IR Spectroscopy Tutorial: Ketones.
  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
  • BenchChem. Spectroscopic Profile of 2-Bromo-1-furan-2-yl-ethanone: A Technical Guide.

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Validation

A Comparative Guide to the Functionalization of Bromoquinolines: Strategies and Methodologies for Core Scaffolding

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from its versatile chemical nature and its ability to interact with a wide range of biological targets. The strategic functionalization of the quinoline ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Bromoquinolines, in particular, serve as exceptionally versatile precursors for molecular elaboration. The carbon-bromine bond acts as a reliable handle for a multitude of chemical transformations, allowing for the precise introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides a comprehensive, side-by-side comparison of the principal methods for bromoquinoline functionalization. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely employed methods for the functionalization of bromoquinolines. These reactions offer a robust and predictable means of forming new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The reactivity of bromoquinolines in these transformations is primarily governed by the position of the bromine atom, with the C-Br bond dissociation energy being a key factor in the rate-determining oxidative addition step of the catalytic cycle.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart for the formation of biaryl and alkyl-aryl structures.[4] It involves the reaction of a bromoquinoline with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Mechanism: The catalytic cycle commences with the oxidative addition of the bromoquinoline to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Bromoquinoline Bromoquinoline_Pd_Complex L2(Br)Pd(II)-Quinoline Oxidative_Addition->Bromoquinoline_Pd_Complex Transmetalation Transmetalation (Base, R-B(OR)2) Bromoquinoline_Pd_Complex->Transmetalation Coupled_Pd_Complex L2(R)Pd(II)-Quinoline Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Functionalized Quinoline Reductive_Elimination->Coupled_Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline [2]

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL). Then, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[6] This reaction couples a bromoquinoline with a primary or secondary amine.

Mechanism: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the bromoquinoline to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to furnish the aminated quinoline.[1]

DOT Script for Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Bromoquinoline Bromoquinoline_Pd_Complex L2(Br)Pd(II)-Quinoline Oxidative_Addition->Bromoquinoline_Pd_Complex Amine_Coordination Amine Coordination Bromoquinoline_Pd_Complex->Amine_Coordination HNR'R'' Amido_Complex L2(HNR'R'')Pd(II)-Quinoline Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Palladium_Amido_Complex L2(NR'R'')Pd(II)-Quinoline Deprotonation->Palladium_Amido_Complex Reductive_Elimination Reductive Elimination Palladium_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aminated_Product Aminated Quinoline Reductive_Elimination->Aminated_Product

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline [1][7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromoquinoline (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 100-110 °C for 8-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings, creating precursors for a variety of further transformations.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromoquinoline to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle from the terminal alkyne and the copper(I) salt. Reductive elimination then yields the alkynylated quinoline.[9]

Experimental Protocol: Sonogashira Coupling of 3-Bromoquinoline [10]

  • Reaction Setup: To a solution of 3-bromoquinoline (0.5 mmol, 1.0 equiv) in DMSO (1 mL) in a sealed tube, add the terminal alkyne (0.75 mmol, 1.5 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), a palladium N-heterocyclic carbene complex (e.g., 1a, 0.01 mol%), and a copper(I) complex (e.g., IPr-Cu, 1 mol%).

  • Reaction: Stir the mixture at 120 °C for 24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of Bromine

Nucleophilic aromatic substitution (SNAr) offers a more direct, though often more limited, approach to functionalizing bromoquinolines. For SNAr to be efficient, the quinoline ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the bromine atom.[11]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled, restoring the aromaticity of the ring.[12]

DOT Script for SNAr Mechanism

SNAr_Mechanism Start Activated Bromoquinoline Nucleophilic_Attack Nucleophilic Attack Start->Nucleophilic_Attack Nu- Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Bromide Meisenheimer_Complex->Elimination Product Substituted Quinoline Elimination->Product

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Amination of 6-Bromo-5-nitroquinoline [13]

  • Reaction Setup: In a sealed vessel, combine 6-bromo-5-nitroquinoline (1.0 equiv.), the desired amine (e.g., morpholine, 3.0 equiv.), and triethylamine (1.0 equiv.).

  • Reaction: Heat the mixture to 80 °C for 30 minutes. For less reactive amines, microwave irradiation at 150 W, ramping to 68-78 °C, can be employed.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange

Organolithium-mediated functionalizations provide powerful, albeit highly sensitive, methods for derivatizing bromoquinolines. These reactions proceed at low temperatures and offer unique regioselectivities.

Directed Ortho-Metalation (DoM)

In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[14] In quinolines, the ring nitrogen can act as a DMG, directing metalation to the C8 position.[15]

Lithium-Halogen Exchange

This reaction involves the rapid exchange of the bromine atom with lithium from an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C).[16] This generates a lithiated quinoline species that can be trapped with a wide variety of electrophiles. For bromoquinolines, lithium-halogen exchange is generally much faster than directed ortho-metalation.[17]

Mechanism: The lithium-halogen exchange is believed to proceed through an "ate" complex intermediate.

Experimental Protocol: Lithium-Halogen Exchange of 8-Bromoquinoline and Trapping with an Electrophile

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 8-bromoquinoline (1.0 equiv.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF dropwise at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a step-economical and atom-economical strategy for modifying aromatic rings, including quinolines. These methods avoid the pre-functionalization required in traditional cross-coupling reactions. Palladium, rhodium, and copper catalysts are commonly employed to activate and functionalize specific C-H bonds. The regioselectivity is often controlled by directing groups or the inherent electronic properties of the quinoline ring. While powerful, developing highly regioselective and general protocols for bromoquinolines, where the C-Br bond remains intact, is an ongoing area of research.

Experimental Protocol: Palladium-Catalyzed C-H Alkenylation of Quinoline N-Oxide

  • Reaction Setup: In a screw-capped vial, combine the bromoquinoline N-oxide (1.0 equiv.), an alkene (e.g., ethyl acrylate, 2.0 equiv.), Pd(OAc)₂ (10 mol%), and a suitable oxidant (e.g., Ag₂CO₃, 2.0 equiv.) in a solvent such as trifluoroethanol (TFE).

  • Reaction: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, filter through Celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Side-by-Side Comparison of Bromoquinoline Functionalization Methods

MethodBond FormedKey ReagentsTypical YieldsFunctional Group ToleranceKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling C-CPd catalyst, base, boronic acid/ester70-95%Good to ExcellentHigh reliability, broad substrate scope, commercially available reagents.Pre-functionalization of coupling partner required.
Buchwald-Hartwig Amination C-NPd catalyst, base, amine60-90%GoodWide range of amines can be used, crucial for pharmaceutical synthesis.Sensitive to steric hindrance, requires inert conditions.
Sonogashira Coupling C-C (alkyne)Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne65-95%GoodDirect introduction of a versatile alkynyl group.Potential for alkyne homocoupling (Glaser coupling).
Nucleophilic Aromatic Substitution (SNAr) C-Nu (N, O, S)Strong nucleophile, often a base50-95%ModerateDirect substitution, often metal-free.Requires strong activation by an EWG (e.g., NO₂) ortho/para to the bromine.
Lithium-Halogen Exchange C-E (E = electrophile)Organolithium reagent, electrophile50-85%Poor to ModerateRapid and clean generation of an organometallic intermediate.Requires cryogenic temperatures, sensitive to moisture and air, incompatible with many functional groups.
Direct C-H Functionalization C-C, C-N, C-O, etc.Transition metal catalyst, oxidant40-80%Moderate to GoodHigh atom and step economy, no pre-functionalization of the quinoline.Regioselectivity can be challenging, may require a directing group.

Conclusion and Future Outlook

The functionalization of bromoquinolines is a mature yet continually evolving field. While palladium-catalyzed cross-coupling reactions remain the dominant and most reliable strategies for constructing C-C and C-N bonds, the development of more sustainable and efficient methods is an ongoing pursuit. Direct C-H functionalization holds immense promise for streamlining synthetic routes by obviating the need for pre-functionalized starting materials. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can anticipate the emergence of even more powerful and selective tools for the derivatization of the quinoline scaffold. The choice of the optimal functionalization method will always be guided by the specific synthetic target, the desired bond construction, and the overall synthetic strategy. This guide provides a solid foundation for navigating these choices and successfully harnessing the synthetic potential of bromoquinolines.

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